2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is an organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of a dihydroisoquinolinone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core. The reaction conditions typically involve:
Reagents: β-phenylethylamine, benzaldehyde, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often conducted in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures
Another method involves the reduction of 2-benzylisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired dihydroisoquinolinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the aforementioned synthetic routes. The process would be scaled up to accommodate larger quantities, with considerations for cost-effectiveness, yield optimization, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding isoquinolinone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can yield the fully saturated isoquinoline derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms into the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride
Major Products Formed
Oxidation: 2-Benzylisoquinolin-1(2H)-one
Reduction: 2-Benzyl-1,2,3,4-tetrahydroisoquinoline
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It may act as a lead compound for the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects. Derivatives of this compound may be developed as drugs for treating various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of dyes, pigments, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological activity. For instance, if it exhibits antimicrobial properties, it may target bacterial cell walls or interfere with essential enzymes. If it has anticancer activity, it may induce apoptosis or inhibit cell proliferation pathways. The exact molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoquinolin-1(2H)-one: Lacks the dihydro component, making it more oxidized.
2-Benzyl-1,2,3,4-tetrahydroisoquinoline: Fully saturated version of the compound.
3,4-Dihydroisoquinolin-1(2H)-one: Lacks the benzyl group, making it a simpler structure.
Uniqueness
2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both the benzyl group and the dihydroisoquinolinone core. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds. The benzyl group can participate in various substitution reactions, while the dihydroisoquinolinone core provides a versatile scaffold for further functionalization.
Properties
IUPAC Name |
2-benzyl-3,4-dihydroisoquinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)10-11-17(16)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDQDPTFLHWZMPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449306 | |
Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6772-61-8 | |
Record name | 2-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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